molecular formula C33H44N4O10 B1663432 Riboflavine tetrabutyrate CAS No. 752-56-7

Riboflavine tetrabutyrate

Cat. No.: B1663432
CAS No.: 752-56-7
M. Wt: 656.7 g/mol
InChI Key: MJNIWUJSIGSWKK-BBANNHEPSA-N
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Mechanism of Action

Target of Action

Riboflavine Tetrabutyrate, also known as Hibon, primarily targets the respiratory chain and oxidative phosphorylation . These are crucial biochemical processes that generate energy in the form of ATP, which is essential for various cellular functions.

Mode of Action

Hibon is phosphorylated to flavine mononucleotide (FMN) and flavine adenine dinucleotide (FAD) . These compounds act as co-enzymes in the respiratory chain and oxidative phosphorylation . By participating in these processes, Hibon plays a vital role in energy production within cells.

Biochemical Pathways

Hibon affects the respiratory chain and oxidative phosphorylation pathways . These pathways are part of the cell’s energy production system. The respiratory chain is a series of protein complexes in the mitochondria that transfer electrons through redox reactions, pumping protons across the mitochondrial membrane. This creates a proton gradient that drives ATP synthesis in the process of oxidative phosphorylation.

Result of Action

The action of Hibon results in the production of ATP, the primary energy currency of the cell . This is crucial for maintaining cellular functions and viability.

Biochemical Analysis

Biochemical Properties

Riboflavine Tetrabutyrate plays a crucial role in various biochemical reactions, primarily due to its ability to act as a coenzyme in redox reactions. It interacts with several enzymes, including flavoproteins such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These interactions facilitate electron transfer processes essential for cellular respiration and energy production. The compound’s redox properties enable it to participate in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances mitochondrial function by serving as a cofactor for enzymes involved in the electron transport chain and β-oxidation of fatty acids. Additionally, it plays a role in maintaining redox homeostasis and protecting cells from oxidative stress. The compound’s impact on gene expression is mediated through its involvement in chromatin remodeling and DNA repair processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for flavoproteins, facilitating their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce lipid peroxidation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur upon prolonged exposure to light and heat. Long-term studies have shown that this compound maintains its antioxidant properties and continues to support cellular function over extended periods. Its efficacy may diminish with time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved mitochondrial function. At high doses, this compound may induce toxic effects, including oxidative stress and tissue damage. These adverse effects are dose-dependent and highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to FAD and FMN. These cofactors participate in various enzymatic reactions, including those in the citric acid cycle, electron transport chain, and fatty acid β-oxidation. The compound’s role in these pathways is essential for maintaining cellular energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is absorbed at the luminal surface of the small intestine and enters the bloodstream, where it is distributed to various tissues. The compound penetrates the blood-brain barrier and is taken up by neurons and astrocytes. Its transport and distribution are facilitated by riboflavin transporters, ensuring its availability for cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within mitochondria and the nucleus. In mitochondria, it supports the function of the electron transport chain and oxidative phosphorylation. In the nucleus, it is involved in DNA repair and chromatin remodeling. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cellular compartments .

Preparation Methods

Riboflavin Tetrabutyrate is synthesized through the esterification of riboflavin with butyric acid. The process involves the reaction of riboflavin with butyric anhydride in the presence of a catalyst, typically an acid catalyst like sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the riboflavin molecule. The product is then purified through crystallization or other separation techniques to obtain pure Riboflavin Tetrabutyrate .

Chemical Reactions Analysis

Riboflavin Tetrabutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exhibits antioxidative and lipid peroxide-removing activity, making it useful in inhibiting lipid peroxidation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIWUJSIGSWKK-BBANNHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046892
Record name Riboflavin tetrabutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752-56-7
Record name Hibon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riboflavin tetrabutyrate [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboflavin tetrabutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Riboflavin tetrabutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboflavin, 2',3',4',5'-tetrabutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940
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Record name RIBOFLAVIN TETRABUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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